molecular formula C14H15NO B15346816 4-[2-(4-Methoxyphenyl)ethyl]pyridine CAS No. 5462-66-8

4-[2-(4-Methoxyphenyl)ethyl]pyridine

Cat. No.: B15346816
CAS No.: 5462-66-8
M. Wt: 213.27 g/mol
InChI Key: WUOBRCVSGPKAMH-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethyl]pyridine is an organic compound characterized by a pyridine ring substituted with a 2-(4-methoxyphenyl)ethyl group

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-ethylpyridine.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction uses 4-methoxyphenylboronic acid and 2-ethylpyridine in the presence of a palladium catalyst and a base.

  • Reductive Amination: This involves the reaction of 4-methoxyphenylacetaldehyde with pyridine-2-ethylamine under reducing conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, ensuring high yield and purity. The choice of catalyst and reaction conditions is optimized for cost-effectiveness and scalability.

Types of Reactions:

  • Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

  • Reduction: Reduction of the pyridine ring can yield pyridine derivatives with reduced oxidation states.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Reduced Pyridines: Resulting from reduction reactions.

  • Substituted Pyridines: Resulting from electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)ethyl]pyridine has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[2-(4-Methoxyphenyl)ethyl]pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol

  • 4-Methoxyphenol

  • 2-Butanone, 4-(4-methoxyphenyl)-

  • Anisylacetone

This comprehensive overview highlights the significance of 4-[2-(4-Methoxyphenyl)ethyl]pyridine in various scientific fields and its potential applications

Properties

CAS No.

5462-66-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C14H15NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-11H,2-3H2,1H3

InChI Key

WUOBRCVSGPKAMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=NC=C2

Origin of Product

United States

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